molecular formula C7H9NO3 B2454110 (S)-2-Amino-3-(furan-2-yl)propanoic acid CAS No. 110772-46-8; 121786-31-0; 127682-08-0

(S)-2-Amino-3-(furan-2-yl)propanoic acid

Cat. No.: B2454110
CAS No.: 110772-46-8; 121786-31-0; 127682-08-0
M. Wt: 155.153
InChI Key: RXZQHZDTHUUJQJ-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-2-Amino-3-(furan-2-yl)propanoic acid is a useful research compound. Its molecular formula is C7H9NO3 and its molecular weight is 155.153. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-amino-3-(furan-2-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3/c8-6(7(9)10)4-5-2-1-3-11-5/h1-3,6H,4,8H2,(H,9,10)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXZQHZDTHUUJQJ-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)C[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70925938
Record name 3-Furan-2-ylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70925938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127682-08-0
Record name 3-Furan-2-ylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70925938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (S)-2-Amino-3-(furan-2-yl)propanoic acid, and how can reaction parameters be optimized for higher yield and purity?

  • Methodological Answer : The synthesis typically involves coupling furan-2-carboxylic acid derivatives with appropriate amines under controlled conditions. Key parameters include reaction temperature (e.g., 60–80°C), solvent choice (polar aprotic solvents like DMF), and stoichiometric ratios of reagents. Optimization studies suggest that incremental adjustments to reaction time (12–24 hours) and catalyst loading (e.g., 1–5 mol%) improve yield. Reaction progress is monitored via thin-layer chromatography (TLC), while nuclear magnetic resonance (NMR) spectroscopy confirms product formation and purity .

Q. How can the structural integrity and enantiomeric purity of this compound be confirmed post-synthesis?

  • Methodological Answer : Enantiomeric purity is validated using chiral high-performance liquid chromatography (HPLC) with a chiral stationary phase (e.g., amylose or cellulose derivatives). Structural confirmation relies on 1H^1H- and 13C^{13}C-NMR to identify characteristic signals, such as the furan ring protons (δ 6.2–7.4 ppm) and the α-amino acid backbone (δ 3.1–3.5 ppm for the CH2_2 group). X-ray crystallography may further resolve stereochemical configuration in crystalline forms .

Advanced Research Questions

Q. What strategies are employed to analyze the interaction of this compound with biological targets such as enzymes or receptors?

  • Methodological Answer : Mechanistic studies utilize surface plasmon resonance (SPR) to measure binding affinity (KdK_d) and kinetic parameters (konk_{on}, koffk_{off}). Enzyme inhibition assays (e.g., fluorometric or colorimetric) quantify activity modulation. Computational docking (using software like AutoDock Vina) predicts binding poses, while molecular dynamics simulations assess stability of ligand-target complexes. For example, furan-containing analogs have shown modulation of oxidative stress pathways via interactions with glutathione reductase .

Q. How do structural modifications to the furan ring in this compound influence its physicochemical and biological properties?

  • Methodological Answer : Substituent effects are systematically studied via:

  • Electron-withdrawing/donating groups : Introducing halogens (e.g., Cl, F) or methoxy groups alters electron density, affecting redox potential and receptor binding.
  • Heterocycle replacement : Replacing furan with thiophene or pyridine rings modifies lipophilicity (logP) and hydrogen-bonding capacity, as shown in comparative bioactivity studies (Table 1).
  • Table 1 : Comparative Properties of Furan vs. Thiophene Derivatives
CompoundlogPIC50_{50} (μM) for COX-1Bioactivity Notes
(S)-2-Amino-3-(furan-2-yl)1.212.3Moderate anti-inflammatory
(S)-2-Amino-3-(thiophen-2-yl)1.88.7Enhanced membrane permeability
  • Such modifications are guided by computational modeling (e.g., DFT for electronic properties) and validated via in vitro assays .

Q. How can researchers resolve contradictions in spectroscopic or bioactivity data for this compound derivatives?

  • Methodological Answer : Discrepancies arise from impurities (e.g., diastereomers) or solvent effects. Strategies include:

  • Reproducibility checks : Re-synthesize compounds under standardized conditions.
  • Advanced spectroscopy : 2D-NMR (e.g., COSY, HSQC) resolves overlapping signals.
  • Bioactivity validation : Use orthogonal assays (e.g., cell-based vs. enzymatic) to confirm results. For instance, conflicting antioxidant data may stem from assay interference by furan oxidation byproducts, necessitating HPLC-MS to identify degradants .

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